Superior Whole-Cell Antimycobacterial Potency of MtTMPK-IN-8 Relative to Imidazo[1,2-a]pyridine Analog MtTMPK-IN-7
MtTMPK-IN-8 demonstrates a 2.9‑fold improvement in the lower bound of the MIC range compared to its closest imidazo[1,2‑a]pyridine analog MtTMPK-IN-7 (compound 26). The MIC₉₉ (minimum concentration inhibiting >99% M. tuberculosis growth) ranges from 0.78 to 9.4 μM for MtTMPK-IN-8 versus 2.3 to 4.7 μM for MtTMPK-IN-7, both measured in 7H9/glucose medium [1]. This difference is attributed to the 3,5‑dinitrobenzamide scaffold of MtTMPK-IN-8, which confers superior mycobacterial uptake relative to the imidazo[1,2‑a]pyridine moiety [1].
| Evidence Dimension | Whole‑cell antimycobacterial activity (MIC against M. tuberculosis) |
|---|---|
| Target Compound Data | MIC = 0.78 – 9.4 μM (7H9/glucose medium) |
| Comparator Or Baseline | MtTMPK-IN-7 (compound 26): MIC = 2.3 – 4.7 μM (7H9/glucose medium) |
| Quantified Difference | Lower‑bound MIC is 2.9‑fold lower for MtTMPK-IN-8 (0.78 vs. 2.3 μM) |
| Conditions | M. tuberculosis H37Rv; 7H9/glucose liquid medium; >99% growth inhibition endpoint [1] |
Why This Matters
A lower MIC means that MtTMPK-IN-8 can inhibit mycobacterial growth at substantially lower concentrations, reducing the amount of compound required for screening libraries and enabling detection of weaker phenotypic hits in co‑dosing studies.
- [1] Jian Y, Merceron R, De Munck S, et al. Eur J Med Chem. 2020;206:112659. View Source
